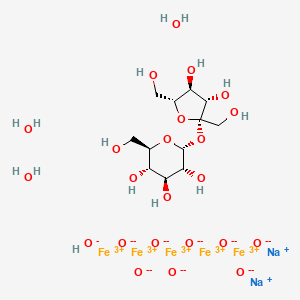

Iron sucrose

Descripción

Propiedades

Fórmula molecular |

C12H29Fe5Na2O23 |

|---|---|

Peso molecular |

866.5 g/mol |

Nombre IUPAC |

disodium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;iron(3+);oxygen(2-);hydroxide;trihydrate |

InChI |

InChI=1S/C12H22O11.5Fe.2Na.4H2O.8O/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;;;;;;;;;;;;;;;;;;/h4-11,13-20H,1-3H2;;;;;;;;4*1H2;;;;;;;;/q;5*+3;2*+1;;;;;8*-2/p-1/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;;;;;/m1.................../s1 |

Clave InChI |

FWZTTZUKDVJDCM-CEJAUHOTSA-M |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.O.O.O.[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |

SMILES canónico |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.O.O.O.[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Cellular Mechanism of Action of Iron Sucrose

Introduction

Iron sucrose is a parenteral iron formulation widely utilized for the treatment of iron deficiency anemia (IDA), particularly in patients with chronic kidney disease (CKD) and those who are intolerant to or unresponsive to oral iron supplementation.[1][2] As a nanomedicine, its efficacy and safety are intrinsically linked to its behavior at the cellular level.[1] This technical guide provides a comprehensive overview of the core mechanism of action of iron sucrose, detailing its journey from intravenous administration to its incorporation into functional iron-containing proteins. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the cellular uptake, intracellular processing, and subsequent physiological effects of this complex drug.

Core Mechanism of Action: A Cellular Perspective

Following intravenous administration, the iron sucrose complex is rapidly cleared from the plasma and primarily taken up by the cells of the reticuloendothelial system (RES), predominantly macrophages located in the liver, spleen, and bone marrow.[1][3][4] The stability of the complex in the bloodstream minimizes the release of large amounts of free iron, thereby reducing the risk of toxicity associated with unbound iron, which can catalyze the formation of harmful free radicals.[3][5]

Cellular Uptake by the Reticuloendothelial System (RES)

The primary mechanism for the uptake of the iron sucrose complex into macrophages is endocytosis.[6][7] The large, nanoparticle-like structure of the iron-carbohydrate complex is recognized and engulfed by these specialized phagocytic cells.

References

- 1. Iron Sucrose: A Wealth of Experience in Treating Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of intravenous iron sucrose in treating adults with iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Iron sucrose? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. (Open Access) Pharmacokinetics of iron(III)-hydroxide sucrose complex after a single intravenous dose in healthy volunteers. (1996) | B G Danielson | 102 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. The role of endocytic pathways in cellular uptake of plasma non-transferrin iron - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Uptake and Metabolism of Iron Sucrose by the Reticuloendothelial System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and molecular mechanisms governing the uptake and metabolism of iron sucrose, a widely used intravenous iron therapeutic, by the reticuloendothelial system (RES), also known as the mononuclear phagocyte system (MPS). This document synthesizes key findings on the pharmacokinetics, cellular processing, and regulatory pathways involved, offering valuable insights for researchers and professionals in drug development.

Introduction to Iron Sucrose and the Reticuloendothelial System

Iron sucrose is a complex of polynuclear iron (III)-hydroxide in a sucrose shell, designed for the treatment of iron deficiency anemia. Following intravenous administration, it is rapidly cleared from the plasma, primarily by the cells of the reticuloendothelial system.[1] The RES, a network of phagocytic cells, is chiefly composed of monocytes and tissue-resident macrophages, including Kupffer cells in the liver and red pulp macrophages in the spleen.[2][3][4] These cells play a pivotal role in iron homeostasis by recycling iron from senescent erythrocytes and storing excess iron.[2][3]

Pharmacokinetics of Iron Sucrose

Following intravenous injection, iron sucrose exhibits a rapid clearance from the serum. The terminal half-life of the injected iron has been calculated to be approximately 5 to 6 hours.[5][6][7] The majority of the administered iron is taken up by the liver, spleen, and bone marrow.[8]

Table 1: Pharmacokinetic Parameters of Iron Sucrose (100 mg IV Dose in Healthy Volunteers)

| Parameter | Value | Reference |

| Maximum Serum Concentration (Cmax) | 538 µmol/L (at 10 min) | [5][6] |

| Terminal Half-life (t½) | 5.3 ± 1.6 hours | [8] |

| Total Body Clearance | 20.5 ± 3.7 mL/min | [8] |

| Volume of Distribution (Central Compartment) | 3.2 L | [5][6] |

| Volume of Distribution (Steady State) | 7.3 L | [5][6] |

| Renal Elimination of Iron | < 5% | [5][6] |

Cellular Uptake and Intracellular Trafficking

The uptake of iron sucrose by RES macrophages is a critical step in its metabolism. The process is initiated by the endocytosis of the iron sucrose complex.

Mechanism of Uptake

Iron sucrose is rapidly internalized by macrophages.[1][9] Studies utilizing endocytosis inhibitors suggest a complex entry mechanism involving multiple receptors.[10] Once internalized, the iron sucrose complex is trafficked to the endolysosomal compartment.[1][9]

Figure 1. Cellular uptake and initial trafficking of the iron sucrose complex into a macrophage.

Quantitative Analysis of Macrophage Uptake

Quantitative studies using inductively coupled plasma optical emission spectrometry (ICP-OES) have demonstrated the time-dependent uptake of iron sucrose by primary human macrophages. The internalization of iron sucrose is observed as early as 45 minutes after exposure, with a continuous increase over time.[11]

Table 2: In Vitro Uptake of Iron Sucrose by Primary Human M2 Macrophages (1800 µM Total Iron)

| Time Point | Iron Uptake (pg Fe/cell) |

| 45 min | ~10 |

| 6 hours | ~25 |

| 14 hours | ~40 |

| 24 hours | ~55 |

| 38 hours | ~70 |

| 48 hours | ~75 |

| Data is estimated from graphical representations in the cited literature and presented for illustrative purposes.[11] |

Intracellular Metabolism and Iron Release

Within the acidic environment of the endolysosome, the iron sucrose complex dissociates. The carbohydrate shell is metabolized, and the iron core is released.[1][12]

Figure 2. Processing of iron sucrose within the macrophage and subsequent metabolic fates of the released iron.

The released ferric iron (Fe³⁺) is then reduced to ferrous iron (Fe²⁺) and enters the labile iron pool (LIP) of the cell.[11][13] From the LIP, iron has two primary fates:

-

Storage: Iron is stored within the protein ferritin in its non-toxic Fe³⁺ form.[2][14]

-

Export: Iron is exported from the cell into the plasma via the transmembrane protein ferroportin.[2][15][16]

Regulation of Iron Metabolism in Macrophages

The expression of key proteins involved in iron metabolism, such as ferritin and ferroportin, is tightly regulated at the transcriptional and post-transcriptional levels in response to intracellular iron levels.[2][7][17]

The IRE/IRP System

The translation of both ferritin and ferroportin mRNA is controlled by the interaction of iron-responsive elements (IREs) in their untranslated regions with iron regulatory proteins (IRPs).[2][7]

-

Low Intracellular Iron: IRPs bind to IREs, which represses the translation of ferritin (preventing unnecessary iron storage) and stabilizes transferrin receptor mRNA (increasing iron uptake).

-

High Intracellular Iron: IRPs bind iron, causing a conformational change that prevents them from binding to IREs. This allows for the translation of ferritin (for iron storage) and ferroportin (for iron export), and leads to the degradation of transferrin receptor mRNA.

Figure 3. Regulation of ferritin and ferroportin expression by the IRE/IRP system in response to intracellular iron levels.

Experimental Protocols

In Vitro Macrophage Uptake of Iron Sucrose

This protocol outlines a method for quantifying the uptake of iron sucrose by macrophage cell lines.

Figure 4. A generalized workflow for measuring the in vitro uptake of iron sucrose by macrophages.

Detailed Methodology:

-

Cell Culture: Human macrophage cell lines such as THP-1, HL-60, or U937 are cultured in appropriate media and conditions. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with phorbol 12-myristate 13-acetate (PMA).[13][18]

-

Incubation with Iron Sucrose: Cells are seeded in multi-well plates and incubated with varying concentrations of iron sucrose (e.g., 10, 20, and 40 µg/mL) for different time points (e.g., 30, 60, 120, and 240 minutes).[13]

-

Washing: After incubation, the cells are washed multiple times with phosphate-buffered saline (PBS) to remove any unbound, extracellular iron sucrose.

-

Cell Lysis: Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer).[19]

-

Quantification of Intracellular Iron:

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Cell lysates are digested with trace metal-grade nitric acid. The iron concentration is then determined using an ICP-MS instrument.[20][6][19] This method offers high sensitivity for elemental analysis.[6]

-

Colorimetric Assay: A colorimetric ferrozine-based assay can also be used to quantify iron in the cell lysates.[13]

-

In Vivo Assessment of Iron Distribution

Animal models are employed to study the biodistribution of iron sucrose in the RES.

Detailed Methodology:

-

Animal Model: Rats are commonly used as a model for iron sucrose-induced iron overload.[21][22]

-

Administration of Iron Sucrose: Iron sucrose is administered intravenously at various doses and for different durations to mimic clinical scenarios.[21][22]

-

Tissue Collection: At specified time points after administration, animals are euthanized, and organs of the RES (liver and spleen) are harvested.

-

Histological Analysis (Prussian Blue Staining):

-

Tissue samples are fixed in 10% formalin and embedded in paraffin.[10]

-

Sections are cut and stained with Perls' Prussian blue, a histochemical stain that detects ferric iron (Fe³⁺) in tissues.[1][10][11][23]

-

The protocol typically involves treating the tissue sections with a solution of hydrochloric acid and potassium ferrocyanide. The ferric ions in the tissue react to form ferric ferrocyanide, which appears as a bright blue pigment.[1][11]

-

A counterstain, such as nuclear fast red, is often used to visualize the surrounding tissue architecture.[10][23]

-

-

Quantitative Iron Analysis: The total iron content in the liver and spleen can be quantified using methods like magnetic resonance imaging (MRI) or by homogenizing the tissue and measuring the iron concentration via ICP-MS.[24][25]

Conclusion

The reticuloendothelial system is central to the processing of intravenously administered iron sucrose. Macrophages within the liver, spleen, and bone marrow efficiently take up the iron-carbohydrate complex through endocytosis. Subsequent lysosomal degradation releases the iron, which then enters the cellular labile iron pool to be either safely stored in ferritin or exported via ferroportin for systemic use, primarily in erythropoiesis. The intricate regulation of these processes, largely governed by the IRE/IRP system, ensures that iron is made available for physiological needs while minimizing the risk of iron-induced toxicity. A thorough understanding of these mechanisms is paramount for the continued development and optimization of intravenous iron therapies.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Macrophages and Iron: A Special Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iron - Prussian Blue Reaction - Mallory’s Method [en.bio-protocol.org]

- 6. ICP-MS Analysis of Iron from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of genes of iron metabolism by the iron-response proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Understanding the kinetics of macrophage uptake and the metabolic fate of iron-carbohydrate complexes used for iron deficiency anemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]

- 11. Perls Prussian blue - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium Ferric Gluconate Complex in Sucrose Injection: In Vitro Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ilm-perso.univ-lyon1.fr [ilm-perso.univ-lyon1.fr]

- 17. Transcriptional regulation by iron of the gene for the transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Impact of individual intravenous iron preparations on the differentiation of monocytes towards macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Intracellular iron measurements by ICP-MS [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. New rat models of iron sucrose-induced iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Iron - Prussian Blue Reaction - Mallory’s Method [bio-protocol.org]

- 24. researchgate.net [researchgate.net]

- 25. cdn.amegroups.cn [cdn.amegroups.cn]

The Biological Fate of the Sucrose Component of Intravenous Iron Sucrose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intravenous iron sucrose is a widely utilized therapeutic for the management of iron deficiency anemia, particularly in patient populations where oral iron is ineffective or poorly tolerated. While the pharmacokinetics and pharmacodynamics of the iron component are well-characterized, the biological fate of the sucrose moiety is less frequently detailed. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of the sucrose component of iron sucrose. It consolidates quantitative data from key studies, details relevant experimental methodologies, and visualizes the biological pathways and workflows. The evidence presented indicates that the sucrose component is largely inert, taken up by the reticulo-endothelial system along with the iron core, and subsequently excreted unchanged in the urine.

Introduction

Iron sucrose is a parenteral iron formulation consisting of a polynuclear iron (III)-hydroxide core complexed with sucrose. This formulation is designed to deliver iron intravenously, bypassing the gastrointestinal tract. Following administration, the iron sucrose complex is primarily cleared from the plasma by the reticulo-endothelial system (RES), where the iron is subsequently released and utilized for erythropoiesis. The sucrose component serves to stabilize the iron core, preventing the uncontrolled release of free iron into the circulation. Understanding the biological fate of this sucrose shell is critical for a complete pharmacokinetic and safety profile of the drug.

Absorption and Distribution

Following intravenous administration, the iron sucrose complex is rapidly distributed throughout the circulatory system. The complex as a whole is taken up by the cells of the reticulo-endothelial system (RES), predominantly macrophages in the liver, spleen, and bone marrow. This uptake is a key step in the processing of the drug.

Cellular Uptake by the Reticulo-Endothelial System

The primary mechanism for the cellular uptake of the iron sucrose complex by macrophages is thought to be pinocytosis, a form of endocytosis where small particles suspended in the extracellular fluid are brought into the cell through an invagination of the cell membrane, resulting in a small vesicle within the cell.

Once inside the macrophage, the iron sucrose-containing vesicles fuse with lysosomes, forming phagolysosomes. Within this acidic environment, the iron sucrose complex is dissociated into its iron and sucrose components.

Metabolism

Current evidence suggests that the sucrose component of iron sucrose is not metabolized by the cells of the reticulo-endothelial system. Macrophages lack the necessary enzymes, such as invertase, to hydrolyze the sucrose molecule into its constituent monosaccharides, glucose and fructose. Therefore, the sucrose remains intact within the lysosomes. It is subsequently released from the macrophages back into the circulation, from where it is cleared by the kidneys.

Excretion

The primary route of elimination for the sucrose component of iron sucrose is renal excretion. After being released from the RES, the intact sucrose molecules are filtered by the glomeruli and excreted in the urine.

Quantitative Excretion Data

A key pharmacokinetic study provides quantitative data on the urinary excretion of the sucrose moiety following a single intravenous dose of iron sucrose. The findings from this study are summarized in the table below.

| Time Post-Administration | Percentage of Administered Sucrose Excreted in Urine (Mean ± SD) |

| 4 hours | 68.3% (± 10%)[1][2] |

| 24 hours | 75.4% (± 11%)[1][2] |

Table 1: Cumulative Renal Excretion of the Sucrose Component of Iron Sucrose in Healthy Volunteers.[1][2]

Signaling Pathways

There is currently no evidence to suggest that the sucrose component of iron sucrose activates any specific signaling pathways within macrophages or other cell types. Its biological role appears to be that of a carrier and stabilizer for the iron core, and it is considered to be pharmacologically inert.

Experimental Protocols

The quantification of sucrose in biological matrices is essential for pharmacokinetic studies. The following outlines the general methodologies employed in such analyses.

Human Pharmacokinetic Study Protocol

The pivotal study on the pharmacokinetics of the sucrose component of iron sucrose involved the administration of a single intravenous dose to healthy volunteers.

-

Dosage: A single intravenous dose of Venofer® containing 100 mg of iron and 1510 mg of sucrose.

-

Sample Collection: Urine samples were collected at specified intervals, including at 4 and 24 hours post-administration.

-

Analytical Method: While the specific analytical method used in the seminal study is not detailed in readily available literature, the quantification of sucrose in urine is typically performed using validated methods such as Gas Chromatography (GC) or enzymatic assays.

General Analytical Methodology for Sucrose Quantification in Urine

Gas chromatography is a highly sensitive and specific method for the quantification of sugars in biological fluids.

-

Sample Preparation: Urine samples are thawed, vortexed, and centrifuged. An internal standard is added. The samples are then dried under nitrogen.

-

Derivatization: The dried residue is derivatized to make the sucrose volatile. This is often a two-step process involving oximation followed by silylation.

-

GC Analysis: The derivatized sample is injected into a gas chromatograph equipped with a flame ionization detector (FID). The concentration of sucrose is determined by comparing the peak area of the sucrose derivative to that of the internal standard and a standard curve.

Enzymatic assays offer a more high-throughput, though potentially less specific, method for sucrose quantification.

-

Principle: The assay relies on a series of enzymatic reactions. First, β-fructosidase hydrolyzes sucrose to D-glucose and D-fructose. The D-glucose is then phosphorylated and subsequently oxidized, leading to the formation of NADH, which can be measured spectrophotometrically at 340 nm.

-

Procedure: Urine samples are incubated with a reagent mixture containing the necessary enzymes and cofactors. The absorbance at 340 nm is measured before and after the reactions, and the change in absorbance is proportional to the sucrose concentration.

Visualizations

Biological Fate of the Sucrose Component

Caption: Biological pathway of the sucrose component of iron sucrose.

Experimental Workflow for Sucrose Quantification

Caption: Experimental workflow for sucrose quantification in urine.

Conclusion

The sucrose component of intravenous iron sucrose follows a simple and predictable biological path. It is co-transported with the iron core into the cells of the reticulo-endothelial system, where it is released from the complex but not metabolized. Subsequently, it is released back into the bloodstream and is efficiently cleared from the body, primarily through renal excretion as unchanged sucrose. The lack of metabolism and specific signaling pathway activation underscores the role of sucrose as an inert carrier in this formulation, contributing to the overall safety profile of the drug. This comprehensive understanding of the fate of the sucrose moiety is vital for drug development professionals and researchers in the field of iron-based therapeutics.

References

In Vitro Stability and Degradation of Iron Sucrose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro stability and degradation of iron sucrose, a critical intravenous iron preparation for the treatment of iron deficiency anemia. Understanding the physicochemical stability and degradation pathways of this complex nanocolloidal drug is paramount for ensuring its safety, efficacy, and quality. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex processes to support research and development in this field.

Physicochemical Stability of Iron Sucrose

Iron sucrose is a colloidal solution of ferric (III) hydroxide in complex with sucrose. Its stability is influenced by several factors, including pH, temperature, concentration, and the presence of other substances. The carbohydrate shell of sucrose stabilizes the iron core, preventing premature iron release and aggregation.

Effect of pH

The pH of the formulation is a critical parameter for maintaining the stability of the iron sucrose complex. The drug product typically has a high pH, between 10.5 and 11.1.[1] Deviations from this range can lead to the destabilization of the complex. At acidic pH, particularly below 4.0, the complex can deform, leading to an increased release of labile iron.[2] However, this deformation can be reversible if the pH is returned to the formulation's original alkaline state.

Thermal Stability

Iron sucrose exhibits good stability at room temperature and under mild to moderate heat. Studies have shown that the complex is stable at temperatures below 50°C. However, prolonged exposure to high temperatures, specifically above 70°C, can lead to aggregation of the colloidal particles.

Concentration and Dilution Effects

Iron sucrose injection is often diluted with 0.9% sodium chloride before administration to achieve a therapeutic concentration, typically between 1 and 2 mg/mL of elemental iron.[3] When diluted as recommended, the formulation remains stable for at least 24 hours at room temperature.[4] However, compatibility with other solutions, especially parenteral nutrition (PN) solutions, is concentration-dependent. In non-lipid PN solutions, iron sucrose is chemically stable, but physical instability, observed as particulate matter formation, can occur at concentrations greater than 0.25 mg/dL.[5][6][7]

Photostability

Iron sucrose should be protected from light.[3] While specific public-domain studies detailing the photodegradation pathways are limited, general guidelines for parenteral drugs recommend assessing photostability to ensure product integrity.[8]

Degradation of Iron Sucrose

The degradation of iron sucrose involves the breakdown of the iron-carbohydrate complex, which can lead to the release of labile iron. This process can be initiated by various stress factors and is a key aspect to consider in stability-indicating assays.

Hydrolytic Degradation

Under acidic conditions, the iron sucrose complex undergoes hydrolysis. This process involves the reduction of Fe(III) to Fe(II) and the dissociation of the colloidal ferric hydroxide core.[2][9] The rate of this degradation is dependent on the pH and temperature.

Oxidative Degradation

Forced degradation studies, as per ICH guidelines, typically involve exposing the drug substance to oxidative stress, for example, using hydrogen peroxide.[10][11] While specific degradation products of iron sucrose under oxidative stress are not extensively detailed in the public literature, this pathway is important for developing stability-indicating analytical methods.

In Vivo Dissociation

Upon intravenous administration, iron sucrose is taken up by the reticuloendothelial system (RES), primarily by macrophages.[12] Within the macrophages, the complex is dissociated into iron and sucrose. The iron is then released to bind to transferrin for transport to the bone marrow for erythropoiesis or is stored as ferritin.[12][13]

Quantitative Stability Data

The following tables summarize quantitative data on the stability of iron sucrose under various conditions.

Table 1: Labile Iron Content in Parenteral Iron Formulations

| Iron Formulation | Mean Percent Iron Donation to Transferrin (in vitro) |

| Ferric Gluconate | > Iron Sucrose |

| Iron Sucrose | 2.5% - 5.8% |

| Iron Dextran (INFeD®) | < Iron Sucrose |

| Iron Dextran (Dexferrum®) | < Iron Dextran (INFeD®) |

Data sourced from studies on in vitro iron donation to transferrin as a marker for labile iron.[14][15][16]

Table 2: Compatibility of Iron Sucrose in Parenteral Nutrition (PN) Solutions

| Parameter | PN Solution 1 (Neonatal) | PN Solution 2 (>20 kg patients) |

| Visual Clarity | Maintained for 24 hours | Particulate matter observed after 8 hours |

| Physical Stability (USP Guidelines) | Within guidelines at 24 hours | Incompatible by 24 hours |

| Chemical Stability (Iron Concentration) | Maintained for 24 hours | Maintained for 24 hours |

This study highlights the concentration-dependent physical incompatibility of iron sucrose in certain PN solutions, while chemical stability is maintained.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of iron sucrose stability and degradation.

Protocol for In Vitro Labile Iron Determination

This protocol quantifies the labile iron fraction by measuring iron donation to transferrin.

-

Sample Preparation: Dilute parenteral iron formulations (ferric gluconate, iron sucrose, iron dextran) to various concentrations (e.g., 859 to 6875 µg/dL) in serum.[15]

-

Incubation: Incubate the samples to allow for iron donation to transferrin.

-

Separation: Pass the samples through alumina columns to remove the iron-carbohydrate complex and free organic iron.

-

Quantification: Measure the concentration of transferrin-bound iron in the eluates using a validated analytical method.

-

Calculation: Calculate the change in transferrin-bound iron compared to control serum samples (without added iron) to determine the percent iron donation.[14]

Protocol for Forced Degradation Study (Acid Hydrolysis)

This protocol assesses the degradation kinetics of iron sucrose under acidic conditions using UV/VIS spectrophotometry.

-

Reagent Preparation: Prepare a 0.75M hydrochloric acid solution.[2]

-

Sample Preparation: Dilute the iron sucrose injection to a suitable concentration in the 0.75M HCl solution. For example, place 2.0 ml of iron-sucrose stock solution into a 50 ml volumetric flask and make up the volume with the HCl solution.[2]

-

Temperature Control: Maintain the sample solution at a constant temperature of 37 ± 1°C.[2]

-

Spectrophotometric Measurement: Immediately measure the absorbance of the solution at 450 nm using a UV/VIS spectrophotometer with the 0.75M HCl solution as a blank.[2]

-

Kinetic Monitoring: Continue to measure the absorbance at regular intervals (e.g., every 5 minutes) until a constant absorbance is observed. The decrease in absorbance corresponds to the reduction of Fe(III) to Fe(II).[2]

-

Data Analysis: Plot the logarithm of the percentage of remaining trivalent iron concentration against time to determine the degradation kinetics.[2]

Protocol for HPLC Analysis of Organic Acid Impurities

This method is used for the determination of organic acid impurities in iron sucrose.

-

Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: Waters X select HSS T3 column (or equivalent).[17]

-

Mobile Phase: A suitable mobile phase for separating organic acids.

-

Detection: UV absorbance at 205 nm.[17]

-

Flow Rate: 0.5 mL/min.[17]

-

Analysis: The method should be validated for specificity, linearity, accuracy, and precision to quantify impurities like malonic acid, lactic acid, and acetic acid.[17]

Visualizations

The following diagrams illustrate key workflows and pathways related to the stability and degradation of iron sucrose.

Caption: Workflow for a forced degradation study of iron sucrose.

Caption: In vivo pathway of iron sucrose metabolism.

References

- 1. Iron Sucrose: A Wealth of Experience in Treating Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20100248376A1 - In-vitro method for testing bioequivalence of iron-sucrose formulation - Google Patents [patents.google.com]

- 3. Iron sucrose (NON-FORMULARY) | CHEO ED Outreach [outreach.cheo.on.ca]

- 4. nrfhh.com [nrfhh.com]

- 5. Physical and chemical stability of iron sucrose in parenteral nutrition. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Physical and chemical stability of iron sucrose in parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. US8058076B2 - In-vitro method for testing bioequivalence of iron-sucrose formulation - Google Patents [patents.google.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. ijsdr.org [ijsdr.org]

- 12. What is the mechanism of Iron sucrose? [synapse.patsnap.com]

- 13. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Labile iron in parenteral iron formulations: a quantitative and comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Iron Release Kinetics from Iron Sucrose Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intravenous iron sucrose has become a cornerstone in the management of iron deficiency anemia, particularly in patient populations where oral iron is ineffective or poorly tolerated. The therapeutic efficacy and safety profile of iron sucrose are intrinsically linked to the kinetics of iron release from its carbohydrate shell. This technical guide provides a comprehensive overview of the iron release kinetics from the iron sucrose complex, detailing the underlying mechanisms, factors influencing release, and the experimental protocols used for its characterization. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and development of intravenous iron therapies.

Introduction

Iron sucrose is a parenteral iron preparation consisting of a polynuclear iron(III)-hydroxide core stabilized by a sucrose shell.[1][2] This complex structure allows for the delivery of a relatively high dose of iron while minimizing the concentration of free iron in the plasma, thereby reducing the risk of toxicity.[2][3] Upon intravenous administration, the iron sucrose complex is primarily taken up by the reticuloendothelial system (RES), particularly macrophages in the liver and spleen.[2][3] Within the acidic environment of the endolysosomes of these cells, the complex dissociates, releasing iron.[4] The released iron is then either stored as ferritin or exported to the plasma, where it binds to transferrin for transport to the bone marrow for erythropoiesis.[3] The rate and extent of this iron release are critical determinants of both the efficacy and safety of the therapy.

In-Vivo Pharmacokinetics and Iron Metabolism

Following intravenous administration, the iron sucrose complex is rapidly cleared from the plasma. The pharmacokinetic parameters of the iron sucrose complex are summarized in Table 1.

Table 1: Pharmacokinetic Parameters of Iron Sucrose in Healthy Volunteers (single 100 mg dose) [5]

| Parameter | Value |

| Maximum Serum Concentration (Cmax) | 538 µmol/L (at 10 min post-injection)[5] |

| Terminal Half-life (t½) | Approximately 5-6 hours[5] |

| Total Body Clearance | 20.5 mL/min[5] |

| Volume of Distribution (steady state, Vdss) | 7.3 L[5] |

| Mean Residence Time (MRT) | 5.5 hours[5] |

| Renal Elimination of Iron | < 5%[5] |

The metabolism of iron sucrose is a multi-step process involving cellular uptake, dissociation of the iron-carbohydrate complex, and subsequent utilization or storage of the iron. A diagrammatic representation of this pathway is provided below.

In-Vitro Iron Release Kinetics

The in-vitro release of iron from the iron sucrose complex is a critical quality attribute that can predict its in-vivo behavior. The release kinetics are influenced by several factors, including pH, the presence of chelating agents, and the formulation's specific physicochemical properties.

Factors Influencing Iron Release

-

pH: The iron sucrose complex is more stable at physiological pH (7.4) and dissociates more rapidly in acidic environments, mimicking the conditions within the endolysosomes of macrophages.[6][7]

-

Chelating Agents: Physiological chelators such as citrate can facilitate the transfer of iron from the sucrose complex to other molecules like transferrin.[6][8]

-

Formulation Characteristics: The manufacturing process can influence the physicochemical properties of the iron sucrose complex, such as particle size and molecular weight distribution, which in turn affect the iron release kinetics.[9]

Quantitative In-Vitro Release Data

While extensive comparative data is available, specific time-course release data for iron sucrose under varying pH conditions is not consistently reported in the literature. However, studies have demonstrated a biphasic release profile in simulated body fluid (pH 7.4), with an initial faster release phase followed by a slower, more sustained release.[1][10] One study reported a cumulative release of approximately 83% over 168 hours in simulated body fluid at pH 7.4.[10] Another study using a reduction kinetics assay reported a T75 (time to 75% reduction of Fe(III) to Fe(II)) of approximately 24 minutes as a marker for bioequivalence.[9]

Table 2: Summary of In-Vitro Iron Release Characteristics

| Condition | Observation | Reference |

| Simulated Body Fluid (pH 7.4) | Biphasic release; ~83% cumulative release over 168 hours. | [1][10] |

| Reduction Kinetics Assay | T75 of ~24 minutes. | [9] |

| Presence of Citrate | Facilitates iron exchange to transferrin. | [6][8] |

| Acidic pH | Increased rate of dissociation compared to physiological pH. | [6][7] |

Experimental Protocols

A variety of in-vitro methods are employed to characterize the iron release kinetics and bioavailability of iron sucrose. Detailed protocols for some of the key assays are provided below.

Quantification of Total Iron Release using Ferrozine Assay

This colorimetric assay is used to quantify the amount of iron released from the complex into a solution over time.

Workflow:

Methodology:

-

Prepare a solution of iron sucrose in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4, or acetate buffer, pH 5.5).

-

Incubate the solution at 37°C.

-

At predetermined time intervals, withdraw aliquots of the sample.

-

To release the iron from the sucrose complex for measurement, treat the aliquot with an acidic solution (e.g., 1.2 M HCl with ascorbic acid).

-

Add a solution of ferrozine, which forms a stable magenta-colored complex with ferrous iron (Fe²⁺).

-

Measure the absorbance of the solution at 562 nm using a spectrophotometer.

-

Determine the iron concentration by comparing the absorbance to a standard curve prepared with known concentrations of iron.

Measurement of Labile Iron Pool using Calcein AM Assay

This assay is used to measure the intracellular labile iron pool (LIP), which is the transit pool of chelatable and redox-active iron.

Workflow:

Methodology:

-

Culture appropriate cells (e.g., macrophages, hepatocytes) in a suitable format (e.g., 96-well plate).

-

Treat the cells with iron sucrose for a defined period.

-

Load the cells with Calcein AM, a non-fluorescent, cell-permeable dye. Intracellular esterases cleave the AM group, trapping the now fluorescent calcein inside the cell.

-

The fluorescence of calcein is quenched by the presence of labile iron. Measure this baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).

-

Add a strong iron chelator (e.g., deferiprone) to the cells. The chelator binds the labile iron, causing an increase in calcein fluorescence.

-

Measure the fluorescence after the addition of the chelator.

-

The difference in fluorescence before and after the addition of the chelator is proportional to the size of the labile iron pool.

Conclusion

The iron release kinetics from the iron sucrose complex are a multifactorial process that is fundamental to its clinical performance. A thorough understanding of the in-vivo metabolism and the ability to characterize the in-vitro release profile through validated experimental protocols are essential for the development and evaluation of both innovator and generic intravenous iron products. This guide provides a foundational overview of these aspects, highlighting the key pathways, influencing factors, and analytical methodologies. Further research to generate more detailed quantitative in-vitro release data under a wider range of physiological conditions will continue to enhance our understanding and ensure the safe and effective use of iron sucrose in the treatment of iron deficiency anemia.

References

- 1. In Vitro Release Kinetics and Transferrin Saturation Study of Intravenous Iron Sucrose Entrapped in Poly(ethylene glycol)-Assisted Silica Xerogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Iron sucrose? [synapse.patsnap.com]

- 3. Item - Transferrin Cycle and Clinical Roles of Citrate and Ascorbate in Improved Iron Metabolism - figshare - Figshare [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo DFO-chelatable labile iron release profiles among commercially available intravenous iron nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of acid pH and citrate on the release and exchange of iron on rat transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Iron exchange between ferritin and transferrin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integrated Quantitative Assessment and Comprehensive Physicochemical Characterization of Pharmaceutical-Grade Intravenous Iron Colloidal Complex: Iron Sucrose [nrfhh.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Iron Sucrose in Cell Culture Media

Audience: Researchers, scientists, and drug development professionals.

Introduction and Background

Iron is an indispensable trace element in cell culture, playing a pivotal role in fundamental cellular activities, including cellular respiration, DNA synthesis, and metabolism.[1][2] In the biopharmaceutical industry, particularly in the production of monoclonal antibodies (mAbs) and other recombinant proteins in Chinese Hamster Ovary (CHO) or hybridoma cells, optimizing media composition is critical for enhancing cell growth, viability, and productivity. Iron supplementation has been demonstrated to increase mAb productivity in CHO cell cultures.[3] However, the pro-oxidant nature of iron can also lead to oxidative stress through the generation of reactive oxygen species (ROS), potentially impacting cell health and product quality.[3][4]

Iron sucrose, a complex of ferric hydroxide in sucrose, is a stable, intravenously administered iron therapeutic.[5][6] Its use in cell culture is an emerging area of interest, offering a potentially more biocompatible and effective means of iron delivery compared to traditional iron salts like ferric citrate or ferrous sulfate. These application notes provide a comprehensive protocol for the preparation and use of iron sucrose in cell culture media to support robust cell growth and enhance recombinant protein production.

Mechanism of Action

Following its addition to cell culture media, the iron sucrose complex is taken up by cells. The exact mechanism of cellular uptake for the complex is not fully elucidated but is thought to involve endocytosis. Once internalized, the complex dissociates, and the iron is released into the cytoplasm, joining the labile iron pool.[2] This iron is then available for various cellular processes:

-

Mitochondrial Respiration: Iron is a critical component of cytochromes and iron-sulfur clusters in the electron transport chain, essential for ATP production.[1]

-

Enzymatic Cofactor: It serves as a cofactor for enzymes vital for cell proliferation and DNA synthesis, such as ribonucleotide reductase.[1][7]

-

Protein Synthesis: Adequate iron levels are necessary to meet the metabolic demands of high-density cell cultures and support the machinery of protein synthesis.

However, excess intracellular iron can participate in the Fenton reaction, leading to the generation of hydroxyl radicals and subsequent oxidative stress.[4][8] This underscores the importance of optimizing iron sucrose concentration to balance enhanced productivity with minimal cytotoxicity.

Quantitative Data Summary

The following table summarizes the observed effects of iron supplementation in various cell culture contexts. It is important to note that data on iron sucrose in CHO and hybridoma cells for productivity enhancement is limited in publicly available literature. Therefore, data from other iron forms and cell types are included for context and to provide a starting point for optimization.

| Iron Source | Cell Type | Concentration | Observed Effect | Reference |

| Iron Sucrose | Human Aortic Endothelial Cells | 40-160 µg/mL | Dose-dependent increase in endothelial adhesion. | [9] |

| Iron Sucrose | Human Aortic Endothelial Cells | 160 µg/mL | Time-dependent increase in intracellular ROS production. | [9] |

| Iron (form not specified) | CHO Cells | Increased concentration | Improved mAb productivity and galactosylation. | [3] |

| Ferric Ammonium Citrate | CHO Cells | High concentrations | Increased peak viable cell density and titer in adapted cells. | [10] |

| Iron (form not specified) | CHO Cells | Increased concentration | Can negatively impact cell growth and increase acidic charge variants of mAbs. | [9] |

| Iron Sucrose | Human Peritoneal Mesothelial Cells | 0.1 mg/mL | 34% inhibition of cell growth. | [11] |

| Iron Sucrose | Human Peritoneal Mesothelial Cells | 1 mg/mL | Increased release of lactate dehydrogenase (LDH), indicating cytotoxicity. | [11] |

Experimental Protocols

Preparation of Iron Sucrose Stock Solution

Materials:

-

Sterile Water for Injection (WFI) or cell culture grade water

-

Sterile 0.22 µm syringe filter

-

Sterile conical tubes or bottles for storage

Procedure:

-

Aseptically, in a laminar flow hood, withdraw the desired volume of iron sucrose solution from the vial. Pharmaceutical preparations of iron sucrose typically contain 20 mg of elemental iron per mL.[5]

-

Dilute the iron sucrose solution with sterile WFI or cell culture grade water to a convenient stock concentration (e.g., 1-10 mg/mL of elemental iron).

-

Sterile-filter the prepared stock solution using a 0.22 µm syringe filter into a sterile storage container.

-

Label the container with the name of the solution, concentration, date of preparation, and store at 2-8°C, protected from light. The stability of the solution under these conditions should be validated.

Protocol for Optimizing Iron Sucrose Concentration in Cell Culture

This protocol describes a general workflow for determining the optimal concentration of iron sucrose for a specific cell line and process. The experiment should be performed in a suitable culture vessel (e.g., shake flasks, spinner flasks, or a multi-well plate format).

Materials:

-

Your cell line of interest (e.g., CHO, hybridoma)

-

Basal cell culture medium (serum-free, chemically defined)

-

Sterile iron sucrose stock solution (prepared as in 4.1)

-

Culture vessels

-

Standard cell culture equipment (incubator, biosafety cabinet, cell counter)

-

Assay kits for determining product titer (e.g., ELISA, HPLC)

Procedure:

-

Cell Seeding: Seed the cells in your chosen culture vessels at a density appropriate for your cell line and culture system.

-

Experimental Groups: Set up several experimental groups with varying concentrations of iron sucrose. Based on available data, a starting range of 10-200 µM (approximately 0.56-11.2 µg/mL) of elemental iron is recommended. Include a control group with no added iron sucrose.

-

Supplementation: Add the calculated volume of the sterile iron sucrose stock solution to each experimental group to achieve the desired final concentrations.

-

Incubation: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).

-

Monitoring: At regular intervals (e.g., daily), aseptically take samples to measure:

-

Viable Cell Density (VCD)

-

Cell Viability (%)

-

Concentrations of key metabolites (e.g., glucose, lactate, glutamine)

-

-

Endpoint Analysis: At the end of the culture period (e.g., day 14 or when viability drops significantly), harvest the supernatant and/or cells for:

-

Data Analysis: Plot the VCD, viability, and product titer as a function of iron sucrose concentration. Determine the optimal concentration that provides the best balance of cell growth, viability, and productivity.

Visualizations

Experimental Workflow for Iron Sucrose Optimization

Caption: Workflow for optimizing iron sucrose concentration in cell culture.

Generalized Signaling Pathway of Iron Sucrose in a Mammalian Cell

Caption: Generalized pathway of iron sucrose uptake and its metabolic impact.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Precipitation in Media | High concentration of iron sucrose, incompatibility with media components. | Prepare fresh stock solution. Test for precipitation in a small volume of media before adding to the main culture. Ensure the pH of the media is stable after addition. |

| Decreased Cell Viability | Iron toxicity due to excessive concentration. | Perform a dose-response experiment to determine the cytotoxic threshold for your specific cell line. Start with a lower concentration range. |

| No Improvement in Productivity | The cell line may not be iron-limited. The concentration range tested may be suboptimal. | Confirm that other nutrients are not limiting. Test a wider range of iron sucrose concentrations. |

| Inconsistent Results | Instability of iron sucrose stock solution. Variability in cell culture conditions. | Prepare fresh stock solution for each experiment. Ensure consistent cell seeding density and culture conditions. |

Conclusion

The supplementation of cell culture media with iron sucrose presents a promising strategy to enhance the production of recombinant proteins. However, due to the potential for iron-induced oxidative stress, a systematic optimization of its concentration is crucial. The protocols and information provided herein offer a framework for researchers to effectively incorporate iron sucrose into their cell culture processes, balancing the benefits of increased productivity with the maintenance of a healthy and viable cell culture.

References

- 1. Mechanisms of mammalian iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Effect of iron addition on mAb productivity and oxidative stress in Chinese hamster ovary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rwandafda.gov.rw [rwandafda.gov.rw]

- 6. medicines.org.uk [medicines.org.uk]

- 7. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into Iron, Oxidative Stress and Ferroptosis: Therapy Targets for Approaching Anticancer Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improving iron tolerance and CHO cell culture performance via adaptation in high-iron chemically defined media - American Chemical Society [acs.digitellinc.com]

- 11. Main Quality Attributes of Monoclonal Antibodies and Effect of Cell Culture Components - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Main Quality Attributes of Monoclonal Antibodies and Effect of Cell Culture Components - Iranian Biomedical Journal [ibj.pasteur.ac.ir]

Iron Sucrose as a Ferric Source for In Vitro Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing iron sucrose in in vitro experimental models. Iron sucrose, a complex of polynuclear iron (III)-hydroxide in sucrose, is a clinically established intravenous iron formulation. Its application in in vitro research allows for the investigation of cellular iron metabolism, toxicity, and its influence on various signaling pathways. This document outlines detailed protocols for key assays, presents quantitative data from relevant studies, and visualizes implicated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data from in vitro studies investigating the effects of iron sucrose on various cell lines.

Table 1: Cytotoxicity of Iron Sucrose in Human Peritoneal Mesothelial Cells

| Iron Sucrose Concentration (mg/mL) | Inhibition of Cell Growth (%) | Lactate Dehydrogenase (LDH) Release (mU/mL) | IL-6 Synthesis (pg/mg cell protein) |

| Control | 0 | 7.9 ± 6.4 | 38674 ± 4146 |

| 0.1 | 34 | - | - |

| 1 | - | 67.1 ± 30.3 | 209 ± 378 |

| Data adapted from a study on human peritoneal mesothelial cells.[1][2] |

Table 2: Apoptotic Effect of Iron Sucrose on Bovine Aortic Endothelial Cells (BAEC)

| Treatment | Concentration (mg/mL) | Apoptotic Rate (%) |

| Control | - | 1.7 |

| Iron Dextran | 0.1 | 5 |

| Iron Dextran | 1 | 11 |

| Iron Sucrose | 0.1 | 20.4 |

| Iron Sucrose | 1 | 38.3 |

| Data obtained using TUNEL assay.[3] |

Table 3: Effect of Iron Sucrose on Mononuclear Cell Adhesion to Human Aortic Endothelial Cells (HAECs)

| Iron Sucrose Concentration (µg/mL) | Incubation Time (hours) | U937 Cell Adhesion (relative to control) |

| 160 | 1 | Increased |

| 160 | 5 | Effect diminished |

| 40-160 | - | Dose-dependent increase |

| Non-cytotoxic concentrations were used in this study.[4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Preparation of Iron Sucrose Solution for Cell Culture

This protocol describes the preparation of a stock solution of iron sucrose for use in in vitro experiments.

Materials:

-

Iron sucrose (e.g., Venofer®)

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

-

Sterile microcentrifuge tubes

-

Sterile filters (0.22 µm)

Procedure:

-

Determine the desired final concentration of iron sucrose for your experiment based on literature or preliminary studies. Concentrations ranging from 10 µg/mL to 1 mg/mL have been reported.[1][5]

-

Aseptically dilute the iron sucrose stock solution in sterile PBS or serum-free cell culture medium to the desired concentration.

-

For example, to prepare a 1 mg/mL stock solution from a commercial preparation of 20 mg/mL, dilute 50 µL of iron sucrose in 950 µL of sterile PBS or medium.

-

Sterile-filter the final solution using a 0.22 µm syringe filter to ensure sterility.

-

Prepare fresh dilutions for each experiment to ensure consistency.

Protocol 2: Assessment of Cellular Iron Uptake using Prussian Blue Staining

This protocol allows for the qualitative visualization of iron uptake in cultured cells.

Materials:

-

Cells cultured on glass coverslips or chamber slides

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Perls' Reagent A: 2% Potassium Ferrocyanide in distilled water

-

Perls' Reagent B: 2% Hydrochloric Acid (HCl) in distilled water

-

Nuclear Fast Red or Eosin (counterstain)

-

Distilled water

-

Mounting medium

Procedure:

-

Seed and culture cells on glass coverslips or chamber slides to the desired confluency.

-

Treat the cells with iron sucrose at the desired concentration and for the appropriate duration.

-

Wash the cells three times with PBS to remove any extracellular iron sucrose.

-

Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with distilled water.

-

Prepare the fresh Perls' staining solution by mixing equal volumes of Reagent A and Reagent B immediately before use.

-

Incubate the fixed cells with the Perls' staining solution for 20-30 minutes at room temperature, protected from light. The presence of ferric iron will result in the formation of a blue precipitate.[6][7]

-

Wash the cells thoroughly with distilled water.

-

Counterstain the cells with Nuclear Fast Red or Eosin for 5 minutes.

-

Wash the cells with distilled water.

-

Dehydrate the cells through a graded series of ethanol (e.g., 70%, 95%, 100%).

-

Clear the coverslips in xylene and mount them onto glass slides using a suitable mounting medium.

-

Visualize the cells under a light microscope. Blue deposits indicate the presence of intracellular iron.

Protocol 3: Quantification of Reactive Oxygen Species (ROS) using Dichlorofluorescein (DCF) Assay

This protocol measures intracellular ROS levels in response to iron sucrose treatment.

Materials:

-

Cells cultured in a 96-well plate

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Prepare a working solution of DCFH-DA by diluting the stock solution in serum-free medium to a final concentration of 5-10 µM. Protect the solution from light.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with warm PBS to remove excess DCFH-DA.

-

Add the iron sucrose solution at various concentrations to the respective wells. Include a positive control (e.g., H₂O₂) and an untreated control.

-

Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[8]

-

Monitor the fluorescence at different time points (e.g., every 15 minutes for 1-2 hours) to determine the kinetics of ROS production.

-

Normalize the fluorescence intensity to the cell number or protein content in each well.

Protocol 4: Assessment of Cytotoxicity using Neutral Red Assay

This protocol evaluates the effect of iron sucrose on cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

Neutral Red stock solution

-

Cell culture medium

-

Neutral Red Solubilization Solution (e.g., 1% acetic acid in 50% ethanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.

-

Treat the cells with a range of iron sucrose concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated controls.

-

Prepare a Neutral Red working solution by diluting the stock solution in pre-warmed, serum-free medium to a final concentration of 40-50 µg/mL.[9]

-

Remove the treatment medium and incubate the cells with the Neutral Red working solution for 2-3 hours at 37°C.

-

Remove the Neutral Red solution and wash the cells carefully with PBS.

-

Add the Neutral Red Solubilization Solution to each well and incubate for 10 minutes on a shaker to extract the dye from the lysosomes of viable cells.

-

Measure the absorbance at 540 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the untreated control.

Protocol 5: Detection of Apoptosis using TUNEL Assay

This protocol detects DNA fragmentation associated with apoptosis in cells treated with iron sucrose.

Materials:

-

Cells cultured on coverslips or chamber slides

-

TUNEL assay kit (commercial kits are recommended)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Fluorescence microscope

Procedure:

-

Culture and treat cells with iron sucrose as described for Prussian Blue staining.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells by incubating with the permeabilization solution for 2 minutes on ice.

-

Follow the manufacturer's instructions for the specific TUNEL assay kit. This typically involves:

-

Incubating the cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP or dUTP-FITC).

-

Washing the cells to remove unincorporated nucleotides.

-

If using an indirect method, incubating with a secondary detection reagent (e.g., anti-BrdU antibody conjugated to a fluorophore).

-

-

Counterstain the nuclei with a DNA-binding dye such as DAPI or propidium iodide.

-

Mount the coverslips onto glass slides.

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the in vitro use of iron sucrose.

References

- 1. Apoptotic stress pathway activation mediated by iron on endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. qualitybiological.com [qualitybiological.com]

- 3. US8058076B2 - In-vitro method for testing bioequivalence of iron-sucrose formulation - Google Patents [patents.google.com]

- 4. Quantification of Macrophage Cellular Ferrous Iron (Fe2+) Content Using a Highly Specific Fluorescent Probe in a Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Perls Prussian blue - Wikipedia [en.wikipedia.org]

- 7. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]

- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. re-place.be [re-place.be]

- 10. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Calculating Iron Sucrose Dosage in Animal Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating and administering iron sucrose in various animal research models. The following protocols and data are intended to assist in the design and execution of preclinical studies involving iron sucrose for conditions such as iron deficiency anemia (IDA) and to investigate the effects of iron therapy.

Introduction

Iron sucrose is a parenteral iron formulation used to treat iron deficiency anemia in clinical settings. In preclinical research, it is utilized to model both iron deficiency correction and iron overload conditions. Accurate dosage calculation and appropriate administration are critical for obtaining reliable and reproducible experimental results while ensuring animal welfare. These notes offer detailed protocols, dosage tables for common animal models, and insights into the cellular mechanisms affected by iron sucrose administration.

Dosage Calculation

The total required dose of iron sucrose can be determined based on the animal's body weight and the desired change in hemoglobin levels. A commonly used formula for this calculation is the Ganzoni formula:

Total Iron Deficit (mg) = Body Weight (kg) x (Target Hemoglobin - Actual Hemoglobin) (g/dL) x 2.4 + Iron Stores (mg) [1][2]

For replenishing iron stores, a general recommendation is to add 500 mg for humans, which needs to be scaled down appropriately for animal models. A simplified approach often used in animal studies is to administer a predefined dose in mg/kg based on the specific research objective (e.g., inducing iron overload or treating deficiency).

Data Presentation: Iron Sucrose Dosage in Animal Models

The following tables summarize quantitative data on iron sucrose dosage from various studies in different animal models.

Table 1: Iron Sucrose Dosage in Rat Models

| Research Objective | Strain | Dose (mg/kg) | Administration Route | Frequency & Duration | Key Findings | Reference |

| Iron Overload (Acute) | Wistar | 75 | Intraperitoneal (IP) | 6 times/week for 1-2 weeks | Significant increase in serum iron indices and tissue iron content.[3][4] | [3][4] |

| Iron Overload (Chronic) | Wistar | 15 and 75 | Intraperitoneal (IP) | 3 times/week for 4 weeks | Dose-dependent increase in total tissue iron content.[3][4] | [3][4] |

| Renal Function Study | Wistar | 1 and 10 | Intraperitoneal (IP) | Every 4 days for 28 days | Morphological changes in the kidney at both doses; mild functional impairment at 10 mg/kg.[5][6] | [5][6] |

| Oxidative Stress Study | Sprague Dawley | 40 | Intravenous (IV) | Single dose, and then weekly for 4 weeks | Increased markers of oxidative stress and inflammation with some iron sucrose similar preparations.[7] | [7] |

| Reproductive Toxicity | Rats | Up to 13 mg/kg/day | Intravenous (IV) | During organogenesis | No evidence of harm to the fetus.[5] | [5] |

Table 2: Iron Sucrose Dosage in Mouse Models

| Research Objective | Strain | Dose (mg/kg) | Administration Route | Frequency & Duration | Key Findings | Reference |

| Acute Toxicity | Not Specified | 150 | Intravenous (IV) | Single dose | Lethal dose. Symptoms included sedation and internal bleeding.[3] | [3] |

| Atherogenesis Study | C57BL/6 & ApoE-/- | Not specified, but induced endothelial damage | Not specified | Chronic administration | Aggravated endothelial dysfunction and atherosclerosis.[8] | [8] |

| Anemia of Inflammation | C57BL/6 | 15 (as ferric carboxymaltose) | Intravenous (IV) | Single dose on day 5 | Effective in correcting anemia despite inflammation with minimal adverse effects.[9] | [9] |

Table 3: Iron Sucrose Dosage in Other Animal Models

| Animal Model | Research Objective | Dose (mg/kg) | Administration Route | Frequency & Duration | Key Findings | Reference |

| Rabbit | Reproductive Toxicity | Up to 13 mg/kg on alternate days | Intravenous (IV) | During organogenesis | No definitive evidence of impaired fertility.[10] | [10] |

| Rabbit | Erythropoiesis Study | 10 and 50 (as iron-dextran) | Not specified | Not specified | To evaluate iron supply for red blood cell production.[11] | [11] |

| Cat | Safety and Efficacy | 0.5 | Intravenous (IV) | Single dose | Well-tolerated but was associated with a transient increase in an inflammatory marker.[12] | [12] |

Experimental Protocols

Preparation of Iron Sucrose Solution

-

Product: Use a commercially available, sterile iron sucrose solution for injection (e.g., Venofer®, 20 mg/mL of elemental iron).

-

Dilution: If necessary, dilute the iron sucrose solution with sterile 0.9% sodium chloride (NaCl) to the desired concentration.[5][13] Do not dilute to concentrations below 1 mg/mL.[5][13]

-

Calculation of Volume:

-

Determine the required dose in mg for the individual animal based on its body weight (Dose (mg) = Body Weight (kg) x Desired Dose (mg/kg)).

-

Calculate the volume of the iron sucrose solution to be administered (Volume (mL) = Dose (mg) / Concentration (mg/mL)).

-

Administration of Iron Sucrose

Intravenous (IV) Injection:

-

Animal Restraint: Properly restrain the animal. For rats and mice, warming the tail with a heat lamp or warm water can aid in vein dilation.

-

Site of Injection: The lateral tail vein is the most common site for IV injection in rodents.

-

Injection Procedure:

-

Use a sterile insulin syringe or a similar small-gauge needle (e.g., 27-30G).

-

Administer the calculated volume as a slow intravenous injection over 2 to 5 minutes.[5][13]

-

For infusions, the diluted solution can be administered over a longer period (e.g., 15-30 minutes) using an infusion pump.[13][14]

-

-

Post-injection Monitoring: Monitor the animal for any signs of distress or adverse reactions for at least 30 minutes post-administration.[10]

Intraperitoneal (IP) Injection:

-

Animal Restraint: Properly restrain the animal to expose the abdomen.

-

Site of Injection: The injection should be given in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Injection Procedure:

-

Use a sterile needle of an appropriate size (e.g., 23-25G for rats).

-

Lift the animal's hindquarters slightly to displace the abdominal organs.

-

Insert the needle at a 30-45 degree angle and inject the solution into the peritoneal cavity.

-

-

Post-injection Monitoring: Monitor the animal for any signs of discomfort.

Visualization of Pathways and Workflows

Experimental Workflow for Iron Sucrose Administration

The following diagram illustrates a typical experimental workflow for studies involving iron sucrose administration in animal models.

Caption: Experimental workflow for iron sucrose studies.

Signaling Pathway of Iron Sucrose-Induced Endothelial Dysfunction

This diagram depicts the signaling cascade initiated by iron sucrose that can lead to endothelial dysfunction, a key event in atherogenesis.

Caption: Iron sucrose and endothelial dysfunction pathway.

Iron Metabolism and Systemic Inflammation

The following diagram illustrates the interplay between iron metabolism, inflammation, and the role of hepcidin.

Caption: Inflammation's impact on iron homeostasis.

References

- 1. droracle.ai [droracle.ai]

- 2. aaamedicines.org.uk [aaamedicines.org.uk]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. VENOFER (IRON SUCROSE INJECTION,USP) 100mg ELEMENTAL IRON PER 5mL (20mg/mL) [dailymed.nlm.nih.gov]

- 6. Iron sucrose induced morphological and functional changes in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differences between original intravenous iron sucrose and iron sucrose similar preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iron Sucrose Accelerates Early Atherogenesis by Increasing Superoxide Production and Upregulating Adhesion Molecules in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and toxicity of intravenous iron in a mouse model of critical care anemia* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. researchgate.net [researchgate.net]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. venofer.com [venofer.com]

- 14. transfusionguidelines.org [transfusionguidelines.org]

Application Notes and Protocols for the Administration of Iron Sucrose in Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron sucrose is a parenteral iron replacement product widely used for the treatment of iron deficiency anemia, particularly in patients with chronic kidney disease.[1][2] It is a non-biological complex drug (NBCD), a class of nanomedicines where the physicochemical properties are highly dependent on the manufacturing process.[3][4] Due to this complexity, preclinical animal studies are crucial for establishing the bioequivalence, pharmacokinetics (PK), biodistribution, efficacy, and safety profile of both innovator and generic iron sucrose formulations.[3][5] These application notes provide a summary of quantitative data and detailed protocols for administering iron sucrose in various preclinical animal models based on published studies.

Data Presentation: Dosing and Administration

The administration of iron sucrose in preclinical studies varies significantly depending on the animal model and the objective of the study (e.g., toxicity, biodistribution, efficacy).

Table 1: Summary of Iron Sucrose Dosing Regimens in Preclinical Animal Models

| Animal Model | Dosing Regimen | Study Objective | Reference |

| Rats (Sprague-Dawley, non-anemic) | 15 mg/kg, single intravenous (IV) dose | Biodistribution, Gene Expression | [4][6] |

| Rats (non-anemic) | 40 mg/kg, IV, weekly for 4 weeks | Toxicology, Oxidative Stress | [7] |

| Rats (Wistar, 3-week-old) | 15 mg/kg or 75 mg/kg, intraperitoneal (IP), 3-6 times/week for 1-4 weeks | Iron Overload Modeling | [8] |

| Cats (Healthy) | 0.5 mg/kg, IV infusion over 30 minutes | Safety, Tolerability | [9][10][11] |

| Dogs (Bacterial Pneumonia Model) | 1 mg/mL in normal saline, IV infusion over 6 hours | Efficacy, Safety in Sepsis | [12] |

| Mice (C57BL/6, Anemia Model) | 15 mg/kg, single IV dose* | Efficacy, Toxicity | [13][14] |

*Note: This study used ferric carboxymaltose, but the dose is relevant for high-dose iron studies.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of preclinical studies involving iron sucrose.

Protocol 1: Biodistribution Study in Rats

This protocol is designed to evaluate the tissue distribution of iron following a single intravenous administration of iron sucrose.

1. Animal Model:

-

Species: Rat (e.g., Sprague-Dawley)[6]

-

Sex: Male[6]

-

Health Status: Normal, non-anemic[6]

-

Acclimatization: Acclimatize animals for at least one week prior to the study.

2. Dosing and Administration:

-

Dose: 15 mg/kg elemental iron (supra-therapeutic dose)[6].

-

Formulation: Use a commercially available iron sucrose injection (e.g., Venofer®) or a test formulation.

-

Route: Intravenous (IV) injection, typically via the tail vein.

-

Control Group: Administer an equivalent volume of sterile saline (0.9% NaCl).

3. Sample Collection:

-

Time Points: Collect samples at various time points to establish a concentration-time profile (e.g., 1 hour, 24 hours, 7 days, 14 days, 28 days)[6].

-

Tissues: At each time point, collect blood (for plasma) and key organs including the liver, spleen, bone marrow, heart, kidneys, lungs, and stomach[6].

-

Storage: Store tissue samples at -80°C until analysis.

4. Analysis:

-

Method: Use a validated Inductively Coupled Plasma Mass Spectrometry (ICP-MS) method to determine total iron concentrations in plasma and homogenized tissues.[6]

-

Data Expression: Express results as micrograms of iron per gram of tissue (µg/g) or per milliliter of plasma (µg/mL).

5. Expected Outcomes:

-

Iron is expected to partition predominantly into the liver, spleen, and bone marrow.[6]

-

A transient increase in hepatic and spleen iron levels is anticipated.[4][6]

-

No significant increases in iron levels are expected in the heart, lungs, or stomach.[4][6]

Caption: Experimental workflow for an iron sucrose biodistribution study in rats.

Protocol 2: Safety and Tolerability Study in Cats

This protocol assesses the acute safety and tolerability of an IV iron sucrose infusion in a feline model.

1. Animal Model:

-

Number: A small cohort (e.g., n=5) is sufficient for initial safety evaluation[9][11].

-

Acclimatization: Ensure cats are accustomed to handling and the experimental environment.

2. Dosing and Administration:

-

Preparation: Dilute the calculated dose of iron sucrose in sterile saline (0.9% NaCl) to a total volume of 3 mL. This results in a final concentration of approximately 0.8-0.9 mg/mL[10].

-

Route: Administer intravenously over 30 minutes using a syringe pump[9][11].

3. Acute Monitoring (During and 1-hour Post-Infusion):

-

Parameters: Record rectal temperature, heart rate, respiratory rate, and indirect blood pressure[11].

-

Frequency: Monitor every 5 minutes during the 30-minute infusion and then every 15 minutes for one hour post-infusion[11].

-

Observation: Continuously observe for any adverse reactions such as agitation, vomiting, or hypersensitivity.

4. Post-Administration Blood Analysis:

-

Time Points: Collect blood at baseline (pre-dose), 24 hours, 1 week, 2 weeks, and 3 weeks post-injection[11].

-

Analytes:

-

Complete Blood Count (CBC) with reticulocyte indices.

-

Iron Panel: Serum iron, total iron-binding capacity (TIBC), and ferritin. Calculate transferrin saturation (TSAT).

-

Inflammatory Marker: Serum Amyloid A (SAA)[11].

-

5. Expected Outcomes:

-

The infusion is generally well-tolerated with no acute drug reactions.[11]

-

A transient increase in the inflammatory marker SAA may be observed at 24 hours post-infusion.[10][11]

Caption: Workflow for an acute safety and tolerability study of iron sucrose in cats.

Iron Metabolism and Signaling

Following intravenous administration, iron sucrose is taken up by the reticuloendothelial system (RES), primarily by macrophages in the liver, spleen, and bone marrow.[15] The iron-sucrose complex is dissociated, and the iron is either stored intracellularly as ferritin or released to bind to transferrin in the plasma. Transferrin then transports the iron to sites of utilization, most notably the bone marrow for incorporation into hemoglobin during erythropoiesis.

Caption: Cellular pathway of iron sucrose metabolism after IV administration.

References

- 1. VENOFER (IRON SUCROSE INJECTION,USP) 100mg ELEMENTAL IRON PER 5mL (20mg/mL) [dailymed.nlm.nih.gov]

- 2. Iron Sucrose: A Wealth of Experience in Treating Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]